NV-5138

Übersicht

Beschreibung

NV-5138 ist ein neuartiges, oral bioverfügbares kleines Molekül, das den Mechanistischen Ziel-von-Rapamycin-Komplex 1 (mTORC1)-Signalweg direkt und vorübergehend aktiviert, indem es an Sestrin2 bindet und dieses moduliert, einen Leucin-Aminosäure-Sensor und einen vorgeschalteten regulatorischen Weg . Diese Verbindung wird von Navitor Pharmaceuticals zur Behandlung von schwerer depressiver Störung entwickelt . This compound hat vielversprechende präklinische Ergebnisse gezeigt, darunter schnelle und nachhaltige antidepressive Wirkungen .

Herstellungsmethoden

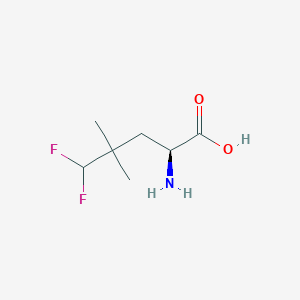

This compound wurde als synthetisches Leucin-Analogon konzipiert, das die Blut-Hirn-Schranke leicht durchdringt und selektiv an Sestrin bindet, um die mTORC1-Signalgebung im Gehirn zu aktivieren . Der Syntheseweg umfasst die Herstellung von (2S)-2-Amino-5,5-Difluor-4,4-Dimethylpentansäure, die die IUPAC-Bezeichnung für this compound ist . Die Reaktionsbedingungen und industriellen Produktionsmethoden sind proprietär und wurden in der verfügbaren Literatur nicht vollständig offengelegt.

Vorbereitungsmethoden

NV-5138 was designed as a synthetic leucine analogue that readily penetrates the blood-brain barrier and selectively binds sestrin to activate mTORC1 signaling in the brain . The synthetic route involves the preparation of (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid, which is the IUPAC name for this compound . The reaction conditions and industrial production methods are proprietary and have not been fully disclosed in the available literature.

Analyse Chemischer Reaktionen

NV-5138 durchläuft verschiedene Arten chemischer Reaktionen, die sich in erster Linie auf seine Interaktion mit Sestrin2 beziehen, um die mTORC1-Signalgebung zu aktivieren . Die Verbindung wird im Wesentlichen weder metabolisiert noch bei der Proteinsynthese verbraucht, wodurch sie in einzigartiger Weise mTORC1 im Gehirn aktivieren kann . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, werden in der Literatur nicht ausführlich beschrieben, aber das Hauptprodukt, das aus diesen Reaktionen entsteht, ist der aktivierte mTORC1-Komplex .

Wissenschaftliche Forschungsanwendungen

NV-5138 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In präklinischen Modellen hat this compound eine schnelle Hochregulierung von Schlüsselsynapsenproteinen, eine synaptische Umgestaltung im präfrontalen Kortex und im Hippocampus sowie nachhaltige antidepressive Verhaltensreaktionen gezeigt . Es hat auch kognitive Verbesserungen und verbindungsspezifische spektrale Leistungänderungen gezeigt, gemessen durch quantitative Elektroenzephalogramm-Aktivität . Diese Ergebnisse deuten darauf hin, dass this compound ein wertvolles Werkzeug sein könnte, um den mTORC1-Signalweg und seine Rolle bei neuropsychiatrischen Erkrankungen und der Kognition zu untersuchen .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es den mTORC1-Signalweg direkt und selektiv aktiviert . Es bindet an und moduliert Sestrin2, einen Leucin-Aminosäure-Sensor und einen vorgeschalteten regulatorischen Weg . Diese Aktivierung führt zu einer verstärkten mTORC1-Signalgebung, die wiederum die Synaptogenese im medialen präfrontalen Kortex fördert und schnelle antidepressive Wirkungen induziert . Die Wirkungen von this compound erfordern die Signalgebung des brain-derived neurotrophic factor (BDNF), und die antidepressiven Wirkungen nach einer Einzeldosis sind lang anhaltend und dauern bis zu sieben Tage an .

Wirkmechanismus

NV-5138 exerts its effects by directly and selectively activating the mTORC1 signaling pathway . It binds to and modulates sestrin2, a leucine amino acid sensor and upstream regulatory pathway . This activation leads to increased mTORC1 signaling, which in turn promotes synaptogenesis in the medial prefrontal cortex and induces rapid antidepressant effects . The actions of this compound require the signaling of brain-derived neurotrophic factor (BDNF), and the antidepressant effects following a single dose are long-lasting, with a duration of up to seven days .

Vergleich Mit ähnlichen Verbindungen

NV-5138 ist einzigartig in seiner Fähigkeit, den mTORC1-Signalweg direkt und selektiv zu aktivieren, indem es an Sestrin2 bindet . Dieser Wirkmechanismus ähnelt dem des N-Methyl-D-Aspartat (NMDA)-Rezeptor-Antagonisten Ketamin, der ebenfalls den mTORC1-Weg aktiviert, um seine schnell wirksamen antidepressiven Wirkungen zu vermitteln . Im Gegensatz zu Ketamin moduliert this compound keine anderen Ziele des zentralen Nervensystems, einschließlich NMDA-Rezeptoren . Andere ähnliche Verbindungen umfassen Leucin, das ebenfalls mTORC1 aktiviert, aber metabolisiert und bei der Proteinsynthese verwendet wird, sowie Sestrin-Modulatoren, die die mTORC1-Signalgebung hemmen .

Eigenschaften

IUPAC Name |

(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO2/c1-7(2,6(8)9)3-4(10)5(11)12/h4,6H,3,10H2,1-2H3,(H,11,12)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFIMCJTDKEPPV-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@@H](C(=O)O)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336354 | |

| Record name | ((S)-2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095886-80-7 | |

| Record name | NV-5138 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095886807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((S)-2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NV-5138 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06CA9QMG6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2,5-dimethylbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2832364.png)

![N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2832367.png)

![1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2832369.png)

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2832371.png)

![4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline](/img/structure/B2832372.png)

![2-cyclohexyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2832373.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2832377.png)

![N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2832383.png)